molecular formula C7H16ClNO B3368398 (1S,3R)-3-Methylamino-cyclohexanol hydrochloride CAS No. 2097068-50-1

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

Cat. No.: B3368398
CAS No.: 2097068-50-1
M. Wt: 165.66 g/mol
InChI Key: ZQRLUNHNWJYPLG-HHQFNNIRSA-N
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Description

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. This compound is often used in research due to its potential therapeutic effects and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the methylamino group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and methylamine for the amination step. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, often employing catalysts like palladium on carbon or specific enzymes that favor the formation of the (1S,3R) isomer.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve nucleophilic reagents and catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate neurotransmitter levels or inhibit certain enzymatic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-cis-Chrysanthemyl Tiglate: Known for its role as a sex pheromone in insects.

    (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: Used in neuroscience research for its effects on synaptic transmission.

Uniqueness

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Unlike other similar compounds, it has a distinct mechanism of action and a broad range of applications in various scientific fields.

Properties

IUPAC Name

(1S,3R)-3-(methylamino)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRLUNHNWJYPLG-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-50-1
Record name Cyclohexanol, 3-(methylamino)-, hydrochloride (1:1), (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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